1-Methyl-3-propyl-1H-pyrazol-5-ol
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Overview
Description
1-Methyl-3-propyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms, with a methyl group at position 2, a propyl group at position 5, and a hydroxyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propyl-1H-pyrazol-5-ol can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester. For instance, the reaction of 2-methyl-3-oxobutanoic acid ethyl ester with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalytic systems to enhance reaction efficiency and selectivity. For example, the use of a palladium-catalyzed coupling reaction can facilitate the formation of the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-propyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-5-propyl-pyrazol-3-one
Reduction: 2-Methyl-5-propyl-pyrazoline-3-OL
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-propyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-3-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group at position 3 plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
1-Methyl-3-propyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a propyl group on the pyrazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5-7(10)9(2)8-6/h5,8H,3-4H2,1-2H3 |
InChI Key |
HDFHJYPHZLZTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C |
Origin of Product |
United States |
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